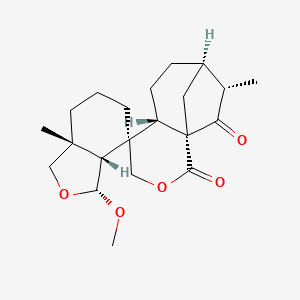
Trihexyltetradecylphosphonium chloride
Descripción general
Descripción
Trihexyltetradecylphosphonium chloride (THPC) is a quaternary phosphonium salt that is widely used as a surfactant in the production of a variety of products, including detergents, emulsifiers, and dispersants. It is also used as a stabilizer in the manufacture of polymers and as a corrosion inhibitor in the production of metal alloys. THPC is an amphiphilic compound, meaning it has both hydrophilic and lipophilic properties, which makes it a useful surfactant and emulsifier. In addition to its industrial applications, THPC is also used in a variety of scientific research applications, such as protein-ligand interactions, the study of membrane properties, and the analysis of biomolecular interactions.
Aplicaciones Científicas De Investigación
Phase Behavior and Miscibility
THPC has been identified to form mutually immiscible ionic liquid systems, such as with 1-alkyl-3-methylimidazolium chloride, which are also immiscible with diverse solvents including water and alkanes. This property makes THPC a candidate for applications in biphasic systems and separation processes (Arce et al., 2006).
Thermodynamic Properties
Studies on THPC, including its acetate and bis{(trifluoromethyl)sulfonyl}amide variants, have been conducted to understand the influence of pressure and anion type on its properties. The research has determined densities across temperature and pressure ranges, providing insights into its compressibility, expansivity, and thermal pressure coefficient, which are crucial for industrial applications (Esperança et al., 2006).
Environmental Remediation
THPC has been utilized in the extraction of phenolic compounds from aqueous solutions, demonstrating high efficiency and offering a novel approach to environmental remediation. Its strong paramagnetism, attributed to its tetrachloroferrate(III) derivative, facilitates a magnetic extraction technique, enhancing its utility in cleaning up contaminated water and soil (Deng et al., 2011).
Metal Extraction and Recovery
The ionic liquid has been studied for the recovery of metals such as cobalt and manganese from nickel laterite leach solutions containing chloride, demonstrating its effectiveness in selectively extracting these metals, which is significant for the metallurgical industry (Zhu et al., 2017). Moreover, its high CO2 solubility has been explored, showcasing its potential in gas separation processes and CO2 capture, contributing to efforts in reducing greenhouse gas emissions (Carvalho et al., 2010).
Lubrication and Material Engineering
In material engineering, THPC has been analyzed for its performance under minimum quantity lubrication conditions in hard turning processes, revealing its influence on tool wear, surface roughness, and chip morphology, which is crucial for manufacturing and machining industries (Pandey et al., 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Trihexyltetradecylphosphonium chloride, also known as trihexyl(tetradecyl)phosphonium chloride, primarily targets anions . It is used in the development of fluorescent nanosensors for anion discrimination . The compound exhibits a high selectivity to perchlorate .
Mode of Action
The compound interacts with its targets (anions) through a colorimetric and ratiometric fluorescent anion sensing platform . This interaction results in prominent colorimetric and spectroscopic transformations specifically induced by the anion species .
Result of Action
The result of the compound’s action is the accurate determination of nitrate in mineral water . The compound’s interaction with anions leads to changes in fluorescence and absorbance intensities, which can be used to measure anion concentrations .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The compound exhibits a pH response of 5–7 . Its solubility in carbon dioxide suggests that the presence of this gas could also influence its action.
Análisis Bioquímico
Biochemical Properties
Trihexyltetradecylphosphonium chloride plays a significant role in biochemical reactions, particularly as a binder in the development of modified electrodes. It interacts with various biomolecules, including enzymes and proteins, to facilitate specific biochemical processes. For instance, it has been used to develop silver particle-modified carbon paste electrodes, which can determine nitrite ions at low concentrations . The nature of these interactions often involves the formation of stable complexes with the biomolecules, enhancing their stability and reactivity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the efficiency of dye-sensitized solar cells by improving cell efficiency through interactions with dianionic fluorone derivatives . These interactions can lead to changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s hydrophobic nature allows it to interact with lipid membranes and other hydrophobic regions of proteins, potentially altering their structure and function . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound has been shown to exhibit high thermal stability, with decomposition occurring at temperatures above 300°C . Long-term studies have indicated that its stability can be influenced by factors such as the presence of impurities and the experimental conditions. These temporal effects can impact the compound’s efficacy and safety in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to changes in the rates of metabolic reactions, affecting the overall metabolic balance within cells . These interactions can also impact the levels of key metabolites, potentially influencing cellular function and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
trihexyl(tetradecyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.ClH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQGIZYNVAZYOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047944 | |
| Record name | Trihexyltetradecylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
258864-54-9 | |
| Record name | Trihexyltetradecylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trihexyl(tetradecyl)phosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.209.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Trihexyltetradecylphosphonium chloride's interaction mechanism depends heavily on the target and application.
- Anion Exchange: For applications like metal extraction, it primarily functions via anion exchange. For instance, in extracting rhodium(III), the chloride anion of this compound exchanges with anionic rhodium(III) chloro-complexes from the aqueous phase. [ [, ] ]
- Hydrogen Bonding: Studies using spectroscopy and computational methods show that the chloride anion interacts with the alpha-hydrogens of the phosphonium cation through hydrogen bonding, influencing the compound's structure and behavior. [ [] ]
- Dissolving Agent: In biomass processing, it can disrupt hydrogen bonding within lignin and cellulose, leading to their dissolution. This ability stems from its interaction with polar groups in these biopolymers. [ [] ]
ANone:
- Spectroscopic Data: Characterization often involves IR and NMR spectroscopy. For instance, the P-Cl interaction is identifiable through specific shifts in the IR spectra, and 1H NMR helps confirm the conformation predicted by computational modeling. [ [] ]
ANone:
- Thermal Stability: Thermogravimetric analysis reveals this compound remains thermally stable up to approximately 400 °C. [ [] ]
- Applications: Its compatibility and stability make it suitable for applications like metal extraction, biomass processing, and as a component in ion-selective electrodes and separation membranes. [ [, , , , ] ]
ANone: While not a traditional catalyst, this compound acts as a reaction medium and can influence reaction outcomes.
- Diels-Alder Reaction: It acts as both a solvent and a catalyst in Diels-Alder reactions, particularly when combined with specific metal chlorides. The Lewis acidity of the metal chloride combined with the ionic environment of this compound enhances reaction rates and selectivities. [ [] ]
ANone:
- Conformer Analysis: Density functional theory (DFT) calculations help determine the most stable conformers of this compound, providing insights into its molecular structure and interactions. [ [] ]
- Molecular Dynamics Simulations: These simulations are essential for understanding the liquid structure and dynamics of this compound, especially the presence of nanoscale segregation. [ [] ]
- Alkyl Chain Length: Longer alkyl chains typically increase hydrophobicity, impacting solubility in different solvents and extraction efficiency for metal ions. [ [, ] ]
- Anion Type: The anion significantly influences the IL's properties. For example, changing the chloride to a more coordinating anion can improve this compound's ability to dissolve certain polymers. [ [, ] ]
- Functional Groups: Introducing functional groups (e.g., amides) can tailor the IL's properties for specific applications, such as improving selectivity in metal extraction. [ [] ]
A:
ANone: Specific SHE regulations for this compound vary depending on the region and application.
ANone: Alternatives to this compound depend heavily on the specific application.
ANone: Research increasingly focuses on sustainable practices involving ionic liquids.
- Recycling: this compound can potentially be recycled through methods like distillation or extraction, minimizing waste and improving the overall sustainability of processes. [ [, ] ]
ANone:
- Analytical Techniques: A range of techniques is crucial, including spectroscopic methods (NMR, IR), thermal analysis (TGA, DSC), microscopy (SEM), and electrochemical methods, to characterize this compound and its interactions. [ [, , ] ]
A:
- Early Discovery: The discovery of mutually immiscible ionic liquids, including this compound, marked a significant milestone in the field, opening new possibilities for biphasic systems and separations. [ [] ]
A:
- Chemistry and Materials Science: this compound research bridges chemistry and materials science, particularly in developing new materials like ion-selective electrodes and separation membranes. [ [, ] ]
- Chemistry and Environmental Science: Interdisciplinary efforts are crucial to assess and mitigate the environmental impact of this compound and develop sustainable practices for its use and disposal. [ [, ] ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-4-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]piperidine](/img/structure/B1245121.png)
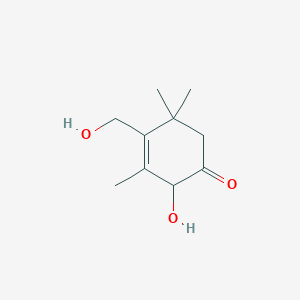
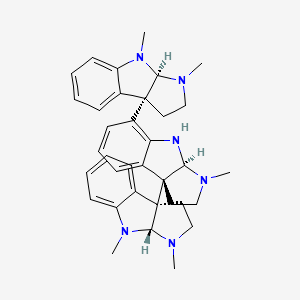
![rac-(2E)-1-[5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-2-(4-methylpent-3-en-1-yl)-2H-chromen-8-yl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B1245128.png)
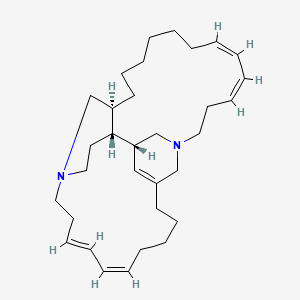
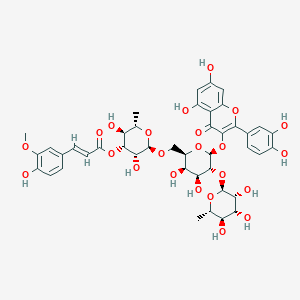
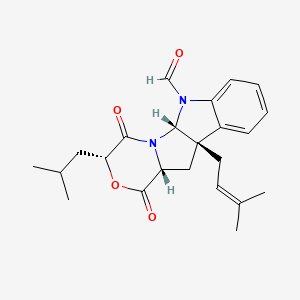
![(10S,11S,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-{[(3S)-3-methyl-2-oxopentanoyl]amino}-9,14,17-trioxo-N-[(1Z)-prop-1-en-1-yl]-8,13,16-triazatetracyclo[18.3.1.0(2,7).0(6,10)]tetracosa-1(24),2,4,6,20,22-hexaene-12-carboxamide](/img/structure/B1245132.png)
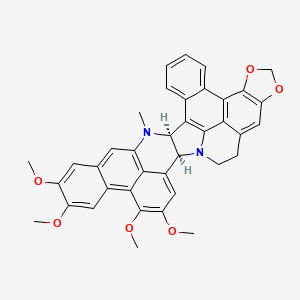
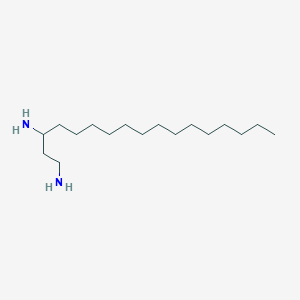
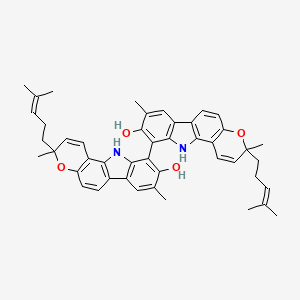
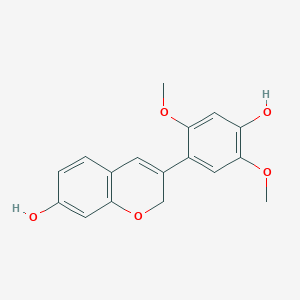
![2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-](/img/structure/B1245142.png)
